1,3,5-Tri(4-acetylphenyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .Molecular Structure Analysis

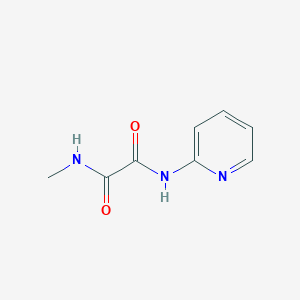

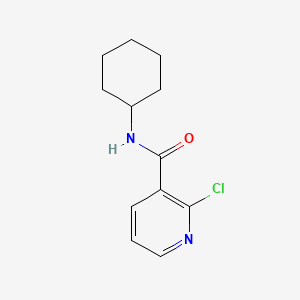

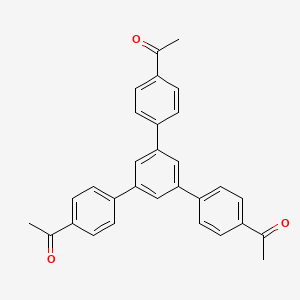

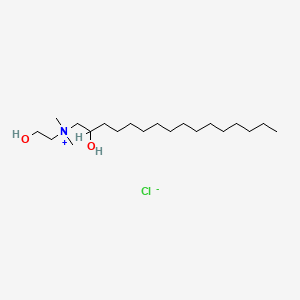

The molecular structure of 1,3,5-Tri(4-acetylphenyl)benzene is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .Chemical Reactions Analysis

1,3,5-Tri(4-acetylphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .Physical And Chemical Properties Analysis

The molecular weight of 1,3,5-Tri(4-acetylphenyl)benzene is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .Scientific Research Applications

Environmental Applications

1,3,5-Tri(4-acetylphenyl)benzene: can be used to synthesize porous aromatic frameworks, which are beneficial in developing adsorption membranes to treat organic pollutants. This application is crucial for environmental sustainability and reducing the impact of industrial waste .

Optoelectronics

The compound’s structure is advantageous for the fabrication of high-efficiency organic light-emitting diodes (OLEDs). Its ability to contribute to the stability and performance of OLEDs makes it a significant material in the field of optoelectronics .

Biomedical Research

In biomedical research, the compound has shown potential as a biomaterial for applications such as diagnostics, photocatalysis, biological imaging, organic or inorganic analysis, and light-emitting applications. Its fluorescent properties can be particularly useful in these areas .

Mechanism of Action

Target of Action

1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .

Action Environment

The action of 1,3,5-Tri(4-acetylphenyl)benzene can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .

Safety and Hazards

Future Directions

1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

properties

IUPAC Name |

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGLMQQYMQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406777 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri(4-acetylphenyl)benzene | |

CAS RN |

47732-99-0 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

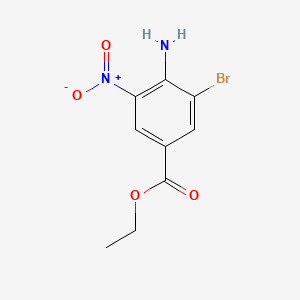

![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)